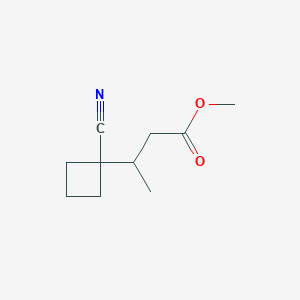
3-(1-氰代环丁基)丁酸甲酯
描述
“Methyl 3-(1-cyanocyclobutyl)butanoate” is a chemical compound with the CAS Number: 1461713-32-5 . It has a molecular weight of 181.23 . The IUPAC name for this compound is methyl 3-(1-cyanocyclobutyl)butanoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(1-cyanocyclobutyl)butanoate” is 1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
“Methyl 3-(1-cyanocyclobutyl)butanoate” is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.科学研究应用
氰基丙烯酸酯在医学中的应用
氰基丙烯酸酯是一种具有粘合特性的化合物,在医疗和牙科领域广泛用作皮肤缝合剂。长链氰基丙烯酸酯的毒性较低,使其适用于医疗用途,尤其是表面积和无张力应用。这表明具有氰基团的化合物可能在开发医用粘合剂或缝合线方面具有潜在应用,前提是它们的毒性特征是有利的 (冈萨雷斯,2012)。
食品中的增香剂
支链醛在发酵和非发酵食品中都具有重要的风味,它们是由氨基酸产生和降解的。对这些过程的综述提供了有关分子(如 3-(1-氰代环丁基)丁酸甲酯)的特定结构特征如何影响它们在食品技术中作为增香剂或前体的作用的见解 (史密特、恩格尔斯和史密特,2009)。
生物柴油燃烧
在生物柴油的背景下,研究甲基丁酸酯等替代分子来模拟生物柴油燃烧揭示了酯基团在燃烧过程中的重要性。这表明 3-(1-氰代环丁基)丁酸甲酯在替代燃料研究中具有潜在的研究应用,重点是其燃烧特性及其在减少烟灰形成中的作用 (赖、林和维奥利,2011)。
毒性和环境影响
化合物的毒性特征和环境影响对其应用至关重要。对有机锡化合物进行的研究为理解分子结构中的取代如何影响对微生物的毒性提供了一个框架,这对于评估新化合物的环境安全性至关重要 (库尼,1995)。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
生化分析
Biochemical Properties
Methyl 3-(1-cyanocyclobutyl)butanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate for certain enzymes, leading to the formation of specific products. Additionally, it can bind to proteins, altering their conformation and activity. These interactions are crucial for understanding the biochemical pathways in which methyl 3-(1-cyanocyclobutyl)butanoate is involved .
Cellular Effects
Methyl 3-(1-cyanocyclobutyl)butanoate has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in critical cellular processes, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of methyl 3-(1-cyanocyclobutyl)butanoate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression. These binding interactions and changes in enzyme activity are essential for understanding how methyl 3-(1-cyanocyclobutyl)butanoate exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of methyl 3-(1-cyanocyclobutyl)butanoate vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating specific biochemical pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of methyl 3-(1-cyanocyclobutyl)butanoate is crucial for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
Methyl 3-(1-cyanocyclobutyl)butanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. These interactions are essential for understanding the metabolic pathways in which methyl 3-(1-cyanocyclobutyl)butanoate is involved .
Transport and Distribution
The transport and distribution of methyl 3-(1-cyanocyclobutyl)butanoate within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. Understanding how methyl 3-(1-cyanocyclobutyl)butanoate is transported and distributed is important for determining its effects on cellular and tissue function .
Subcellular Localization
The subcellular localization of methyl 3-(1-cyanocyclobutyl)butanoate affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding how methyl 3-(1-cyanocyclobutyl)butanoate exerts its effects at the subcellular level .
属性
IUPAC Name |
methyl 3-(1-cyanocyclobutyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(6-9(12)13-2)10(7-11)4-3-5-10/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVAGPCJMNMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



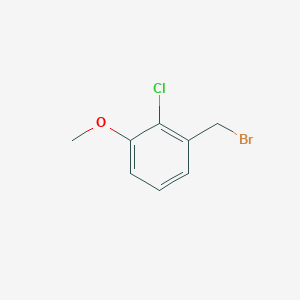
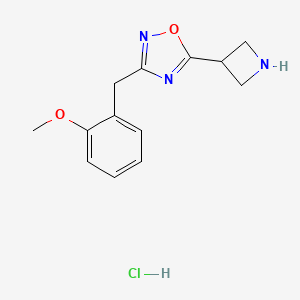
![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)
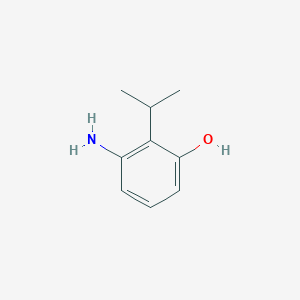

![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)
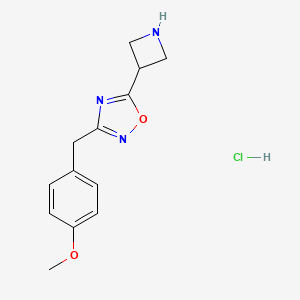



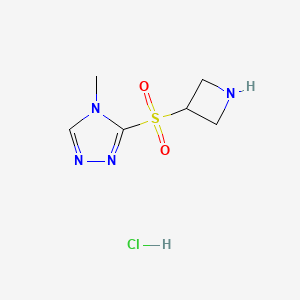
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

